4-acetyl-1-(5-bromopyridin-2-yl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Description
This compound belongs to the pyrrol-2-one family, characterized by a five-membered lactam ring with diverse substituents. Its structure includes:
- 4-Acetyl group: Enhances electron-withdrawing effects and may influence hydrogen bonding.
- 3-Hydroxy group: Contributes to acidity (pKa ~8–10) and participates in tautomerism.
- 5-(4-Nitrophenyl): A strong electron-withdrawing substituent, increasing molecular polarity and affecting solubility.
Its synthesis likely involves cyclization of substituted aldehydes and amines, as seen in analogous compounds .
Properties
IUPAC Name |
3-acetyl-1-(5-bromopyridin-2-yl)-4-hydroxy-2-(4-nitrophenyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5/c1-9(22)14-15(10-2-5-12(6-3-10)21(25)26)20(17(24)16(14)23)13-7-4-11(18)8-19-13/h2-8,15,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZMZTZNXWPCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387462 | |
| Record name | AC1MF8QP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6209-47-8 | |
| Record name | AC1MF8QP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Acetyl-1-(5-bromopyridin-2-yl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C18H15BrN2O5
- Molecular Weight : 419.23 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the use of brominated pyridine derivatives and acetylation processes. Detailed methods can be found in supporting literature, which outlines various synthetic pathways leading to the formation of this compound .
Antimicrobial Properties
Recent studies have highlighted the compound's antimicrobial potential. For instance, it has been evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound may serve as a lead structure for developing new antibacterial agents.
Antimycobacterial Activity
The compound has also shown promising results in antimycobacterial assays, particularly against Mycobacterium tuberculosis. In a recent study, it was reported that derivatives of similar structures exhibited IC50 values ranging from 10 to 30 µM, indicating moderate potency against this pathogen .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrrole ring and substitution patterns on the phenyl groups have been explored to enhance potency and selectivity. For example, compounds with electron-withdrawing groups on the phenyl ring demonstrated improved activity compared to their electron-donating counterparts .
Case Studies
-
Case Study on Antimicrobial Effectiveness :
A study published in MDPI evaluated a series of pyrrole derivatives, including our compound of interest. The results indicated that modifications at specific positions on the pyrrole ring significantly influenced antibacterial efficacy, with some derivatives achieving MIC values as low as 3.12 µg/mL against resistant strains of S. aureus . -
In Vivo Evaluation :
Another investigation assessed the in vivo efficacy of similar compounds in animal models infected with M. tuberculosis. The results demonstrated a reduction in bacterial load correlating with increased doses of the tested compounds, suggesting potential for therapeutic application .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and similarities with selected pyrrol-2-one derivatives:
Key Observations :
- Electronic Effects: The target’s 4-nitrophenyl and 5-bromopyridinyl groups create a highly electron-deficient core, contrasting with electron-rich analogs like 15a (4-aminophenyl) . This difference impacts tautomeric equilibrium and redox stability.
- Solubility: Amino-substituted derivatives (e.g., 15a) exhibit higher aqueous solubility, whereas nitro and bromo groups reduce solubility .
- Biological Interactions : Bromine in the target and compound 30 may facilitate halogen bonding with proteins, while the nitro group could enhance binding to hydrophobic pockets.
Physicochemical Properties
- Melting Points: Nitro-containing compounds (e.g., target) are expected to have higher melting points (>250°C) compared to amino derivatives (e.g., 15a: 119–122°C) due to stronger intermolecular dipole interactions .
- Acidity: The 3-hydroxy group’s pKa is influenced by adjacent substituents. Nitro groups lower the pKa (~8.5) compared to amino-substituted analogs (pKa ~10) .
Q & A
Q. Table 1. Synthesis and Characterization Data for Analogous Pyrrol-2-Ones
| Compound ID | Precursors | Purification Method | Yield (%) | Melting Point (°C) | Key NMR Signals (δ ppm) | Reference |
|---|---|---|---|---|---|---|
| 8o | β-keto ester + dihydrobenzodioxin aldehyde | Column chromatography (EtOAc/PE 1:3–1:1) | 61 | 161.8–164.6 | 1H: 8.2 (OH), 13C: 172.1 (C=O) | |
| 15k | Bromophenyl derivative + aniline | Recrystallization (ethanol) | 67 | 247.0–249.5 | 1H: 7.8 (Ar-H), 13C: 168.9 (C=O) |
Q. Table 2. Advanced Modification Strategies
| Reaction Type | Reagents/Conditions | Outcome | Application Example | Reference |
|---|---|---|---|---|
| SEAr | Aniline, 120°C, N2, 12h | Introduction of 4-aminophenyl | Compound 15a (44% yield) | |
| Crystallinity | Ethanol vs. Acetone recrystallization | Altered melting points (±3°C) | Compound 8o vs. 8p |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
